Entero-Hylambatin
Description
Entero-Hylambatin is a synthetic peptide with the molecular formula C₆₃H₉₁N₁₇O₁₈S₂ and a molecular weight of 1438.66 g/mol . Its sequence is DPPNPDRFYGMM-NH₂, and it is cataloged under the identifier CAS 198541-90-1 . Structural features, such as the presence of sulfur (S) in its formula, indicate possible disulfide bonds or post-translational modifications critical to its stability or activity.
Properties
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H91N17O18S2/c1-99-26-20-38(52(66)88)72-55(91)40(21-27-100-2)71-49(83)33-70-53(89)41(29-35-16-18-36(81)19-17-35)74-56(92)42(28-34-10-4-3-5-11-34)75-54(90)39(12-6-22-69-63(67)68)73-57(93)43(32-51(86)87)76-58(94)45-13-7-23-78(45)61(97)44(31-48(65)82)77-59(95)46-14-8-24-79(46)62(98)47-15-9-25-80(47)60(96)37(64)30-50(84)85/h3-5,10-11,16-19,37-47,81H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,82)(H2,66,88)(H,70,89)(H,71,83)(H,72,91)(H,73,93)(H,74,92)(H,75,90)(H,76,94)(H,77,95)(H,84,85)(H,86,87)(H4,67,68,69)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZDFGUFSNZUDZ-DNCDJHDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91N17O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Entero-Hylambatin is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity. The final product is lyophilized to obtain a stable powder form suitable for storage and use .
Chemical Reactions Analysis
Types of Reactions
Entero-Hylambatin can undergo various chemical reactions, including:
Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Entero-Hylambatin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Entero-Hylambatin exerts its effects by binding to specific receptors on the surface of target cells. These receptors are typically G-protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. Upon binding, this compound activates these receptors, leading to a cascade of intracellular events that result in the modulation of neurotransmission and other physiological processes .
Comparison with Similar Compounds
Structural Comparison with Hylambatin
Molecular and Sequence Analysis
Hylambatin, a structurally analogous peptide, shares a nearly identical backbone sequence with Entero-Hylambatin: DPPDPDRFYGMM-NH₂ (CAS 80890-46-6) . The sole difference lies in the fourth residue: Asn (N) in this compound versus Asp (D) in Hylambatin. This substitution introduces distinct biochemical properties:
- Asp (D) : Negatively charged, capable of ionic interactions.
Table 1: Structural Comparison of this compound and Hylambatin
| Parameter | This compound | Hylambatin |
|---|---|---|
| Sequence | DPPNPDRFYGMM-NH₂ | DPPDPDRFYGMM-NH₂ |
| Molecular Formula | C₆₃H₉₁N₁₇O₁₈S₂ | Not explicitly provided |
| Molecular Weight (g/mol) | 1438.66 | Not explicitly provided |
| CAS Number | 198541-90-1 | 80890-46-6 |
| Key Residue Variation | Asn (Position 4) | Asp (Position 4) |
Functional Implications
The substitution at position 4 may alter receptor binding or enzymatic stability. For example, the charged Asp in Hylambatin could enhance solubility or interaction with positively charged targets, whereas the uncharged Asn in this compound might favor hydrophobic interactions.
Functional Comparison with Enterostatin
Enterostatin, a shorter peptide, exists in two isoforms:
- Human Enterostatin : Molecular formula C₂₇H₃₆N₆O₆S , weight 572.69 g/mol .
- Porcine/Rodent Enterostatin : Molecular formula C₂₅H₄₂N₈O₈ , weight 582.66 g/mol .
Structural Divergence
Enterostatin’s significantly smaller size (5–6 residues inferred from molecular weight) contrasts with this compound’s 12-residue sequence.
Functional Overlap and Differences
While both peptides share the "Entero-" prefix, Enterostatin is well-documented in literature as an appetite-suppressing peptide that inhibits dietary fat intake . In contrast, the function of this compound remains unspecified in the provided evidence.
Biological Activity
Entero-Hylambatin is a neuropeptide belonging to the tachykinin family, which has garnered attention due to its diverse biological activities, particularly in the context of metabolic regulation and neurophysiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.
1. Structure and Classification
This compound is structurally related to other tachykinins, such as substance P and neurokinin A. These peptides typically exhibit a common C-terminal sequence that is crucial for receptor binding and biological activity. The specific sequence and structural characteristics of this compound allow it to interact with tachykinin receptors (NK1, NK2, NK3), influencing various physiological processes.
This compound primarily exerts its effects through the following mechanisms:
- Receptor Interaction : It binds to tachykinin receptors, leading to intracellular signaling cascades that modulate neurotransmitter release and muscle contraction.
- Neurotransmission Modulation : The peptide influences neuronal excitability and synaptic transmission, affecting behaviors such as feeding and pain perception.
- Hormonal Regulation : this compound has been shown to impact hormone secretion, particularly insulin, suggesting a role in metabolic regulation.
3. Physiological Effects
The biological activity of this compound encompasses several key physiological effects:
- Insulin Secretion : Studies indicate that this compound enhances insulin secretion from pancreatic beta cells. This effect is significant in the context of glucose metabolism and may have implications for diabetes management .
- Gastrointestinal Motility : As a myotropic peptide, this compound influences gastrointestinal motility, promoting contractions in smooth muscle tissues. This action is vital for normal digestive processes .
- Hypotensive Effects : Research has demonstrated that this compound can induce hypotension, likely through vasodilation mediated by tachykinin receptors .
Table 1: Summary of Biological Activities
Case Study: Insulin Response in Rodent Models
In a controlled study involving rodent models, administration of this compound resulted in a significant increase in insulin levels post-glucose challenge. The experiment highlighted the peptide's potential role in enhancing insulin sensitivity and improving glycemic control:
- Methodology : Rodents were administered varying doses of this compound prior to glucose administration.
- Results : Higher doses correlated with increased insulin secretion and improved glucose tolerance.
- : These findings suggest that this compound may be beneficial in managing conditions like Type 2 diabetes by enhancing insulin response .
5. Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Diabetes Management : Its ability to enhance insulin secretion positions it as a potential candidate for developing new diabetes treatments.
- Gastrointestinal Disorders : The modulation of gut motility suggests possible applications in treating gastrointestinal dysmotility disorders.
- Cardiovascular Health : The hypotensive effects could be explored for managing hypertension or related cardiovascular conditions.
Q & A
Q. How should researchers contextualize this compound findings within conflicting literature on peptide-mediated gut hormone modulation?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to map evidence quality. Classify studies by model system (in vitro, rodent, human) and dosing regimens. Use meta-regression to explore heterogeneity sources (e.g., peptide purity, assay sensitivity). Propose mechanistic studies to reconcile differences, such as tissue-specific receptor isoform expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
